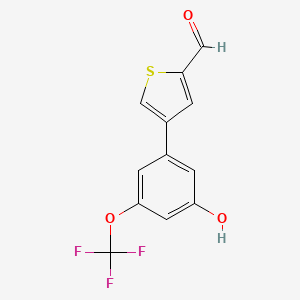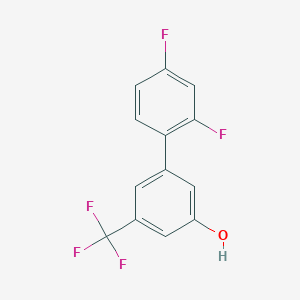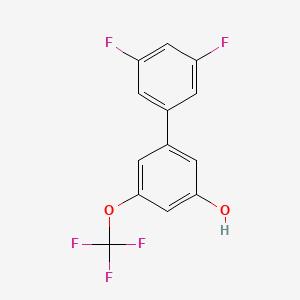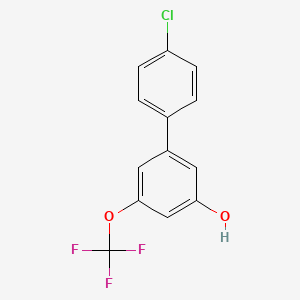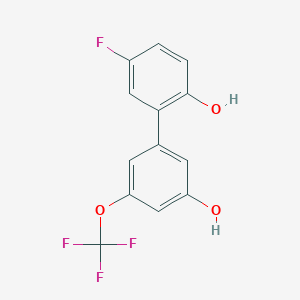
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenol family and is characterized by its unique chemical structure, which includes five carbon atoms, two fluorine atoms, one cyanide atom, and three trifluoromethyl groups. This compound has been used in a variety of organic synthesis reactions, and has also been found to possess a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as 2-fluorophenylacetic acid and 5-cyano-2-fluoro-3-trifluoromethylphenol. It has also been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme tyrosinase. In addition, this compound has been used in the synthesis of a variety of other compounds, such as 5-cyano-2-fluoro-3-trifluoromethylphenol esters.
Wirkmechanismus
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is known that this compound can act as an inhibitor of the enzyme tyrosinase. Tyrosinase is an enzyme involved in the synthesis of melanin from the amino acid tyrosine. Inhibition of tyrosinase activity leads to decreased melanin production, which can be useful in the treatment of various skin conditions.
Biochemical and Physiological Effects
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of tyrosinase, leading to decreased melanin production. In addition, this compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize this compound in high yields. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound can be toxic in high concentrations, and caution should be taken when handling and using this compound in the laboratory.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%). One potential direction is to further investigate the biochemical and physiological effects of this compound. In particular, further research could be conducted to determine the exact mechanism of action of this compound, as well as to determine its potential therapeutic applications. In addition, this compound could be used as a starting material for the synthesis of a variety of other compounds, such as inhibitors of other enzymes and biologically active compounds. Finally, further research could be conducted to determine the potential toxicity and environmental impacts of this compound.
Synthesemethoden
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized through a variety of methods. One method involves the reaction of 5-cyano-2-fluorophenol with trifluoroacetic anhydride in the presence of a base, such as potassium carbonate. This reaction yields the desired compound in high yields. Another method involves the reaction of 5-cyano-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium carbonate. This reaction also yields the desired compound in high yields.
Eigenschaften
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-2-1-8(7-19)3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXDIXXXSGIHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686594 | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261949-04-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 6-fluoro-3′-hydroxy-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



